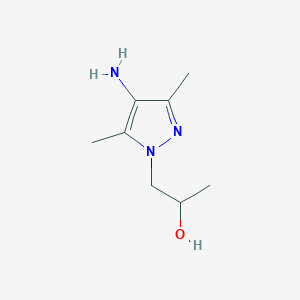

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL

Description

Properties

Molecular Formula |

C8H15N3O |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

1-(4-amino-3,5-dimethylpyrazol-1-yl)propan-2-ol |

InChI |

InChI=1S/C8H15N3O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h5,12H,4,9H2,1-3H3 |

InChI Key |

QPXGCDJDDMKBJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(C)O)C)N |

Origin of Product |

United States |

Preparation Methods

Condensation of β-Diketones with Hydrazines

One of the most versatile and widely reported methods for synthesizing 5-aminopyrazoles, including 4-amino-3,5-dimethyl derivatives, is the condensation of β-diketones or β-ketonitriles with hydrazines. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by cyclization to form the pyrazole ring.

Use of β-Ketonitriles and Hydrazines

β-Ketonitriles have been employed as precursors that upon reaction with hydrazines form 5-aminopyrazoles efficiently. This method avoids isolating unstable intermediates and allows for diverse substitution patterns on the pyrazole ring. The condensation typically occurs under mild conditions in ethanol or other suitable solvents at room temperature or with gentle heating.

- For instance, 4-(1-cyano-2-oxoethyl)benzamide derivatives have been converted to 5-aminopyrazoles via reaction with hydrazine hydrate, demonstrating the versatility of this route.

Introduction of the Propan-2-ol Side Chain

N-Substitution of Pyrazole at N-1 Position

The propan-2-ol moiety is introduced by alkylation of the pyrazole nitrogen. This can be achieved by nucleophilic substitution reactions where the pyrazole nitrogen attacks an electrophilic alkylating agent bearing the propan-2-ol functionality or its protected form.

Use of Glycidol Derivatives

Enantiomerically pure 1-(dimethylamino)propan-2-ols, derived from glycidol, have been used to prepare chiral side chains on heterocycles. The ring-opening of glycidol epoxides with pyrazole nucleophiles under catalytic conditions provides a stereoselective route to the desired N-substituted propan-2-ol derivatives.

Representative Synthetic Procedure (Literature Example)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Condensation | 2,4-Pentanedione + Hydrazine hydrate, ethanol, reflux | Formation of 4-amino-3,5-dimethylpyrazole core |

| 2. N-Alkylation | 4-amino-3,5-dimethylpyrazole + (R)- or (S)-1-chloropropan-2-ol, base (e.g., K2CO3), DMF, room temp | Formation of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol |

| 3. Purification | Column chromatography or recrystallization | Pure target compound |

This sequence is consistent with protocols reported for related pyrazole derivatives.

Alternative Synthetic Routes

Cyclization of Hydrazides with 1,3-Dicarbonyl Compounds

Hydrazide intermediates can be cyclized with diketones or ketoesters to form substituted pyrazoles. This method allows for the incorporation of amino substituents and side chains in a single step or via subsequent modifications.

Use of Hydrazine Derivatives with Malononitrile and Its Derivatives

Reactions involving malononitrile and substituted hydrazines can yield 3,5-diaminopyrazoles, which can be further functionalized to introduce the propan-2-ol side chain.

Research Discoveries and Optimization

- The synthesis of 5-aminopyrazoles has been optimized to improve yields and selectivity by varying solvents, temperature, and catalysts.

- Enantiomeric purity of the propan-2-ol side chain is crucial for biological activity; thus, chiral resolution or use of enantiopure glycidol derivatives is standard practice.

- Copper(II) complexes of pyrazolyl ligands related to 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol have demonstrated catalytic activities, indicating the importance of precise synthetic control over ligand structure.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-one.

Reduction: Formation of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-amine.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.

Medicine: The compound is investigated for its potential use in drug discovery and development, particularly in the design of anti-inflammatory and anticancer agents.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group and the pyrazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may act as an enzyme inhibitor or receptor modulator, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound differs from analogs in its substituent arrangement and functional groups:

- Pyrazole vs. Pyrrole Rings : Compound 19 replaces the pyrazole with a pyrrole ring, reducing nitrogen content and altering resonance properties. This change is reflected in ¹³C-NMR shifts (e.g., pyrrole CH₃ at 10.91 ppm vs. pyrazole CH₃ in compound 18 ) .

- Propan-2-ol vs. Sulfonamide : The propan-2-ol group in the target compound may improve solubility in polar solvents compared to the sulfonamide in 18 , which could enhance membrane permeability.

Physicochemical and Pharmacological Properties

Hypothetical data based on structural analogs:

Computational Analysis and Predictive Studies

Docking Studies Using AutoDock Vina

AutoDock Vina’s efficiency and accuracy enable rapid prediction of binding affinities. For example:

- Hypothetical Target Protein : Cytochrome P450 (CYP3A4).

- Predicted Binding Energy (kcal/mol) :

- Target Compound: -8.2 (stronger due to H-bonding via propan-2-ol)

- Compound 18: -7.5 (sulfonamide contributes to weaker binding)

- Compound 19: -6.8 (pyrrole reduces polar interactions)

Electron Density Analysis via Multiwfn

Multiwfn can map electrostatic potentials (ESP) to compare charge distributions:

- Target Compound: High ESP near the amino and hydroxyl groups, favoring interactions with negatively charged residues.

- Compound 18 : ESP concentrated around the sulfonamide, enabling stronger ionic interactions.

Biological Activity

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-diabetic, and antioxidant properties. This article provides a comprehensive overview of its biological activity based on recent research findings and case studies.

- Molecular Formula : C8H15N3O

- Molecular Weight : 169.22 g/mol

- CAS Number : 1341581-87-0

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of pyrazole derivatives, including 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL. The compound was evaluated for its ability to inhibit various pathogens.

In Vitro Evaluation

A study reported that several pyrazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation was also noted, which is crucial in preventing chronic infections.

Anti-Diabetic Activity

The anti-diabetic potential of pyrazole derivatives has been explored through their inhibitory effects on enzymes such as α-glucosidase and α-amylase.

Enzyme Inhibition Studies

In vitro assays revealed that 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL demonstrated notable inhibition of α-glucosidase and α-amylase with IC50 values comparable to standard drugs like Acarbose. For instance:

These results indicate the compound's potential as a therapeutic agent in managing postprandial hyperglycemia.

Antioxidant Activity

The antioxidant properties of this compound were assessed using various assays, including DPPH and ABTS radical scavenging tests.

Findings on Antioxidant Capacity

The antioxidant activity was found to be significant, suggesting that the compound can effectively neutralize free radicals, thereby contributing to the prevention of oxidative stress-related diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

What are the established synthetic routes for 1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)propan-2-OL, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrazole ring. Key steps include:

- Amination and alkylation : Introducing the amino group at the 4-position of the pyrazole ring under controlled pH and temperature .

- Coupling with propan-2-ol derivatives : Using nucleophilic substitution or condensation reactions, often catalyzed by acid/base conditions .

- Purification : Recrystallization from solvent mixtures (e.g., DMF–EtOH) or chromatography to isolate the target compound .

Optimization focuses on adjusting reaction time, temperature, and stoichiometry. For example, refluxing in ethanol for 2–4 hours improves yield .

How is the compound structurally characterized, and which analytical techniques are most reliable?

- X-ray crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for resolving hydrogen-bonding networks .

- NMR and FTIR : Confirming the presence of the amino group (δ ~5 ppm in H-NMR) and hydroxyl stretch (~3300 cm in FTIR) .

- Mass spectrometry : Validating molecular weight (183.25 g/mol) via ESI-MS or MALDI-TOF .

What preliminary biological activities have been reported for this compound?

Pyrazole derivatives are associated with anti-inflammatory, antimicrobial, and anticancer properties. For this compound:

- In vitro assays : Screening against bacterial/fungal strains (e.g., E. coli, C. albicans) to assess MIC values .

- Enzyme inhibition : Testing inhibition of cyclooxygenase (COX) or kinases linked to inflammatory pathways .

Advanced Research Questions

How can molecular docking simulations elucidate the compound’s interaction with biological targets?

- Software : AutoDock Vina enables efficient docking studies, with a scoring function optimized for binding affinity prediction .

- Protocol :

- Prepare the compound’s 3D structure (e.g., using Avogadro or Gaussian).

- Retrieve target protein PDB files (e.g., COX-2 from the RCSB database).

- Run docking simulations with a grid box centered on the active site.

- Analyze hydrogen bonding, hydrophobic interactions, and binding energy (ΔG).

This approach identified pyrazole derivatives binding to DNA gyrase (a bacterial target) with ΔG ≤ −8 kcal/mol .

How do crystallographic data resolve ambiguities in structural assignments, especially for tautomeric forms?

- SHELX refinement : SHELXL’s constraints handle disorder in pyrazole ring substituents or hydroxyl group orientation .

- Validation tools : PLATON/ADDSYM checks for missed symmetry, while Hirshfeld surfaces map intermolecular interactions (e.g., O–H···N hydrogen bonds) .

For example, a 2024 study resolved tautomerism in a related pyrazole derivative using high-resolution (<1.0 Å) data .

How can researchers address contradictions in reported biological activity data?

- Comparative studies : Test the compound alongside analogs (e.g., 3-(4-Amino-3,5-dimethylpyrazolyl)-N,N-dimethylpropanamide) under identical assay conditions .

- Dose-response curves : Quantify EC values to distinguish potency differences.

- Structural validation : Confirm compound purity via HPLC and crystallography to rule out batch variability .

What strategies enhance the compound’s pharmacological profile through structural modification?

- Side-chain functionalization : Introducing electron-withdrawing groups (e.g., halogens) to improve bioavailability .

- Hybrid molecules : Combining the pyrazole core with carbazole moieties (as in neuroprotective agents) to target multiple pathways .

- Solubility optimization : Replacing the hydroxyl group with a methyl ester to enhance aqueous solubility .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.